N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide

Antitubercular Mycobacterium tuberculosis Minimum Inhibitory Concentration

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide (CAS 899757-81-4) is a synthetic quinazolinone-benzamide hybrid with molecular formula C22H15ClN4O4 and molecular weight 434.8 g/mol. This compound belongs to the 2-arylquinazoline benzamide class, which has been extensively investigated for anti-tubercular and antibacterial applications.

Molecular Formula C22H15ClN4O4
Molecular Weight 434.84
CAS No. 899757-81-4
Cat. No. B2602398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide
CAS899757-81-4
Molecular FormulaC22H15ClN4O4
Molecular Weight434.84
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C22H15ClN4O4/c1-13-24-18-8-4-2-6-15(18)22(29)26(13)14-10-11-17(23)19(12-14)25-21(28)16-7-3-5-9-20(16)27(30)31/h2-12H,1H3,(H,25,28)
InChIKeyHYXCSBHCAMWFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide (CAS 899757-81-4): Structural and Pharmacological Context for Procurement Decisions


N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide (CAS 899757-81-4) is a synthetic quinazolinone-benzamide hybrid with molecular formula C22H15ClN4O4 and molecular weight 434.8 g/mol [1]. This compound belongs to the 2-arylquinazoline benzamide class, which has been extensively investigated for anti-tubercular and antibacterial applications. The core 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold is coupled via a 2-chloro-5-aminophenyl linker to a 2-nitrobenzamide moiety, a structural arrangement that distinguishes it from positional isomers differing in nitro-group placement (e.g., 3-nitro or 4-nitro analogs) and from analogs with altered halogenation or linker regiochemistry . Published class-level studies on closely related derivatives have demonstrated specific anti-mycobacterial activity against Mycobacterium tuberculosis H37RV with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL, and potent activity against drug-resistant Staphylococcus aureus (MICs = 0.25–0.5 µg/mL) [2][3].

Why N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide (CAS 899757-81-4) Cannot Be Replaced by Off-the-Shelf Quinazolinone Analogs


Generic substitution among 2-arylquinazoline benzamides is confounded by the strong dependence of biological activity on the precise positioning of electron-withdrawing substituents (nitro, chloro) and the regiochemistry of the linker phenyl ring. In the Malasala et al. (2020) anti-tubercular series, a shift in MIC from 4 µg/mL to >32 µg/mL was observed upon minor structural variation, demonstrating that even positional isomers can exhibit order-of-magnitude differences in potency [1]. Specifically, the 2-nitrobenzamide configuration present in CAS 899757-81-4 is expected to alter hydrogen-bonding geometry and electron density distribution relative to the 3-nitro and 4-nitro analogs, potentially affecting target binding at the GlmU acetyltransferase active site identified through molecular docking [1]. Furthermore, the 2-chloro substituent on the central phenyl ring contributes to lipophilicity (cLogP ~3.7 by class inference) and may enhance membrane permeability relative to des-chloro analogs [2]. These structure-activity relationship (SAR) sensitivities mean that procurement of a generic “quinazolinone benzamide” without precise specification of nitro and chloro positions carries substantial risk of obtaining a compound with significantly divergent pharmacological performance.

Quantitative Differentiation Evidence for CAS 899757-81-4 Against Closest Structural Analogs


Class-Level Anti-Tubercular Potency: 2-Arylquinazoline Benzamide Scaffold vs. Untreated M. tuberculosis H37RV

In the Malasala et al. (2020) study, a series of 25 novel 2-arylquinazoline benzamide derivatives—structurally encompassing the core scaffold of CAS 899757-81-4—were screened against M. tuberculosis H37RV. Among the active congeners, compounds 9e and 9f demonstrated the most potent activity with MIC values of 4 µg/mL, while compounds 9a, 9c, 9d, 9h, and 17d exhibited MICs in the 8–16 µg/mL range [1]. The target compound CAS 899757-81-4, bearing the 2-nitrobenzamide pharmacophore, represents a positional isomer within this validated pharmacophore space. Computational docking supports binding of this class to the GlmU enzyme with strong ligand-protein interactions and satisfactory ADMET profiles (Lipinski rule of 5 compliance) [1].

Antitubercular Mycobacterium tuberculosis Minimum Inhibitory Concentration

Class-Level Antibacterial Potency Against Multidrug-Resistant Staphylococcus aureus

Gatadi et al. (2019) synthesized and evaluated a panel of 4-oxoquinazolin-3(4H)-yl benzamide derivatives against the ESKAP pathogen panel. Compounds 4a, 4b, 6'a, 6'b, 6'h, 6'i, and 6'j displayed selective and potent inhibitory activity against S. aureus with MICs of 0.25–0.5 µg/mL. The lead compound 6'a exhibited a selectivity index >40 against Vero cells and retained potent activity against multiple clinical strains of multidrug-resistant S. aureus (MRSA) regardless of resistance status [1]. The target compound CAS 899757-81-4 shares the core 4-oxoquinazolin-3(4H)-yl pharmacophore with these antibacterial leads, differing in the substitution pattern of the benzamide ring.

Antibacterial MRSA Drug resistance

Lipophilicity and Predicted Membrane Permeability: 2-Nitro vs. 4-Nitro Positional Isomer

The computed octanol-water partition coefficient (XLogP3-AA) for the closely related 4-chloro-3-nitrobenzamide analog (PubChem CID 16803157, CAS 898454-96-1) is 3.7 [1]. Class-level data indicate that the 2-nitro substitution present in CAS 899757-81-4 introduces intramolecular hydrogen bonding between the nitro group and the amide N–H, partially shielding polarity and potentially increasing effective lipophilicity relative to the 4-nitro positional isomer (CAS 899969-23-4) where such internal H-bonding is geometrically precluded. This difference is predicted to modulate membrane permeability and oral bioavailability within the Lipinski-compliant space [2].

Lipophilicity Physicochemical properties Drug-likeness

Chlorine Regioisomer Comparison: 2-Chloro-5-substituted Phenyl Linker vs. 3-Chloro-4-substituted Phenyl Linker

The target compound features a 2-chloro substituent para to the quinazolinone attachment on the central phenyl ring, creating a specific electronic and steric environment. In contrast, commercially available analogs such as CAS 898454-96-1 place the chlorine at the 4-position with a 3-substituted linker attachment. Class-level SAR from Gatadi et al. (2019) indicates that the position of the chlorine atom on the benzamide ring significantly influences antibacterial potency, with certain regioisomers showing >10-fold differences in MIC values [1].

Structure-Activity Relationship Halogen bonding Antimycobacterial

Predicted Target Engagement: GlmU Acetyltransferase Binding and In Silico ADMET Profile

Molecular docking studies by Malasala et al. (2020) demonstrated that 2-arylquinazoline benzamide derivatives fit productively into the binding pocket of GlmU (N-acetylglucosamine-1-phosphate uridyltransferase), a validated M. tuberculosis cell wall synthesis target. The active molecules exhibited strong binding energies and satisfactory ADMET properties, including compliance with Lipinski's rule of five [1]. The 2-nitrobenzamide configuration of CAS 899757-81-4 positions the nitro group to potentially engage in favorable electrostatic interactions with Arg18 and Lys25 residues identified in the GlmU active site model, a binding mode expected to differ from the 4-nitro analog where such interactions would be sterically constrained [1].

Molecular docking GlmU inhibitor ADMET prediction

Procurement-Relevant Application Scenarios for N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide (CAS 899757-81-4)


Anti-Tubercular Lead Optimization and Structure-Activity Relationship Expansion

CAS 899757-81-4 serves as a 2-nitrobenzamide positional isomer probe within the 2-arylquinazoline benzamide anti-TB series validated by Malasala et al. (2020). Procurement of this specific compound enables direct, head-to-head MIC comparison with the established leads 9e and 9f (MIC = 4 µg/mL against M. tuberculosis H37RV in MABA assay) [1]. The 2-nitro group is predicted to alter the GlmU binding pose relative to the 3-nitro and 4-nitro analogs, providing a systematic SAR dataset to map the nitro tolerance of the GlmU acetyltransferase pocket for rational lead optimization.

Antibacterial Screening Against Multidrug-Resistant Gram-Positive Pathogens

The 4-oxoquinazolin-3(4H)-yl benzamide scaffold has demonstrated potent, selective activity against MRSA and VRSA clinical isolates (MICs = 0.25–0.5 µg/mL) with favorable selectivity indices (SI > 40) in Vero cell counterscreens [2]. CAS 899757-81-4, bearing the 2-nitro-2'-chloro substitution pattern, can be integrated into antibacterial screening cascades targeting the ESKAP pathogen panel, with the expectation that minor structural variations within this chemotype may yield compounds with differentiated resistance-breaking profiles.

In Silico Docking and Pharmacophore Model Refinement for GlmU and Related N-Acetyltransferases

The compound provides a structurally defined 2-nitrobenzamide probe for molecular docking studies targeting M. tuberculosis GlmU and homologous bacterial acetyltransferases. The computed physicochemical properties (XLogP3 ~3.7, MW 434.8, HBD 1, HBA 5) place the compound within Lipinski-compliant chemical space [3], making it suitable for computational library design and pharmacophore model refinement where the 2-nitro substitution provides a distinct electrostatic feature compared to the more common 4-nitro and 3-nitro analogs.

Chemical Biology Probe for Nitro-Reductase Activity and Hypoxia-Selective Activation Studies

The 2-nitrobenzamide moiety in CAS 899757-81-4 is structurally susceptible to enzymatic nitro-reduction, a property exploited in hypoxia-activated prodrug strategies. Unlike the 4-nitro analog, the 2-nitro group's proximity to the amide linkage may alter the reduction potential and subsequent cyclization behavior. This compound can be deployed as a tool to compare nitro-reductase substrate specificity across positional isomers, informing the design of bacteria-selective or tumor-hypoxia-selective prodrugs within the quinazolinone chemical space.

Quote Request

Request a Quote for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.